tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methylpyrrolidine, which is reacted with bromomethyl compounds under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Solvents like dimethylformamide or tetrahydrofuran are commonly used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve mild heating and the use of polar aprotic solvents.
Major Products: The major products depend on the specific nucleophile used. For instance, reaction with an amine can yield an amine derivative, while reaction with an alcohol can produce an ether.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical compounds.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- tert-Butyl 4-(bromomethyl)benzoate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl bromide
Comparison:
- tert-Butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to benzoate or piperidine derivatives.
- The compound’s reactivity is influenced by the combination of the bromomethyl group and the tert-butyl ester, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
1374653-11-8 |
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Molecular Formula |
C11H20BrNO2 |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 4-(bromomethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MTLMMRXZIDTIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
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